molecular formula C14H15BrN2O2 B3013141 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1396794-52-7

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No.: B3013141
CAS No.: 1396794-52-7
M. Wt: 323.19
InChI Key: XNBHOCIFLWAEML-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H15BrN2O2 and its molecular weight is 323.19. The purity is usually 95%.
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Scientific Research Applications

1. Antidopaminergic Effects

Research by Högberg et al. (1986) and Högberg et al. (1990) examined the antidopaminergic effects of compounds closely related to 2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide. These studies focused on the solid-state conformations and their relationship to dopamine receptor blocking activity. The studies provide insights into the structural requirements for dopamine receptor interaction and could be relevant for developing new antipsychotic agents (Högberg et al., 1986); (Högberg et al., 1990).

2. Conformational Studies for Antipsychotic Agents

Norman et al. (1993) synthesized conformationally restricted derivatives of a compound similar to this compound, targeting dopamine D-2 receptor inhibition. This work is significant in understanding the conformational aspects necessary for the development of antipsychotic drugs (Norman et al., 1993).

3. CCR5 Antagonist Synthesis

Ikemoto et al. (2005) described the synthesis of an orally active CCR5 antagonist, which includes structural features similar to this compound. This research contributes to the field of HIV/AIDS treatment, as CCR5 antagonists are critical in blocking HIV-1 infection (Ikemoto et al., 2005).

4. Nonsteroidal Progestrone Receptor Modulator

Xiao Yong-mei (2013) worked on the synthesis and characterization of a novel nonsteroidal progestrone receptor modulator, a field relevant to reproductive health and hormonal regulation. This research might have implications for the therapeutic application of compounds structurally related to this compound (Xiao Yong-mei, 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities . Additionally, improvements in the synthesis process, such as the development of protodeboronation, could be explored .

Mechanism of Action

Mode of Action

It’s known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-17-8-4-7-12(17)13(18)9-16-14(19)10-5-2-3-6-11(10)15/h2-8,13,18H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBHOCIFLWAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.